In-Depth Technical Guide: Pharmacological Properties & Therapeutic Applications of 3-Phenyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride
In-Depth Technical Guide: Pharmacological Properties & Therapeutic Applications of 3-Phenyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Executive Summary & Molecular Architecture
3-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 85741-15-7; Molecular Formula: C15H16ClN) represents a highly privileged nitrogen-containing heterocyclic scaffold in modern drug discovery[1][2]. The tetrahydroisoquinoline (THIQ) core is ubiquitous in naturally occurring alkaloids and synthetic neuroactive compounds. However, the specific substitution of a phenyl ring at the C-3 position introduces unique steric constraints and electronic properties that dramatically alter its pharmacological profile[3].
From an application standpoint, utilizing the hydrochloride salt form is critical. The protonation of the isoquinoline nitrogen enhances aqueous solubility, optimizing the compound's bioavailability and preventing premature precipitation in physiological assay buffers—a common pitfall when working with lipophilic free-base THIQ derivatives. This guide synthesizes the latest empirical data surrounding this compound, focusing on its breakthrough role as an antiviral allosteric inhibitor, its classical central nervous system (CNS) modulatory effects, and its antimalarial efficacy.
Core Pharmacological Mechanisms
Breakthrough Antiviral Activity: SARS-CoV-2 Helicase (Nsp13) Inhibition
Recent deep learning-enhanced virtual screening campaigns (published late 2025) have identified 3-phenyl-THIQ derivatives as potent, non-cytotoxic inhibitors of the SARS-CoV-2 helicase (Nsp13)[4]. Unlike traditional ATP-competitive inhibitors, the 3-phenyl-THIQ chemotype operates via a novel allosteric mechanism.
Mechanistic Causality: Molecular dynamics simulations reveal that the compound binds at the interface between the RecA1 and Stalk domains of Nsp13[4][5]. The spatial orientation of the 3-phenyl ring enables favorable π–π stacking interactions (specifically with HIS230 in the S -configuration), which disrupts the critical 1B–RecA2 interdomain interactions required for viral RNA unwinding[4]. This allosteric blockade halts viral replication without inducing observable cytotoxicity in host cells (e.g., A549-hACE2 lines)[4].
Diagram 1: Allosteric inhibition pathway of SARS-CoV-2 Nsp13 Helicase by 3-Phenyl-THIQ.
Neuromodulatory & CNS Properties
Historically, the THIQ scaffold is deeply embedded in neuropharmacology. Derivatives of 3-phenyl-THIQ interact with dopaminergic pathways, norepinephrine, and serotonin uptake mechanisms[3]. The C-3 phenyl group provides the necessary lipophilic bulk to occupy the hydrophobic accessory pockets of monoamine transporters and dopamine receptors. Furthermore, structurally related 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been shown to modulate the NMDA receptor complex, positioning this scaffold as a versatile tool for neurodegenerative disease research[6].
Antimalarial Efficacy
Beyond virology and neurology, 3-phenyl-THIQ derivatives (specifically 1,2,3,4-tetrahydro-1-isoquinolone-4-carboxamides) exhibit significant in vivo efficacy against Plasmodium berghei[7]. The rigid THIQ core allows for precise presentation of functional groups to parasitic targets, overcoming the physiochemical liabilities often associated with earlier thiophene-based antimalarials[7].
Quantitative Pharmacological Data
To facilitate rapid comparative analysis for drug development professionals, the following table synthesizes the inhibitory metrics of 3-phenyl-THIQ derivatives across various therapeutic targets.
| Therapeutic Target / Assay | Cell Line / Model | Metric Type | Value Range | Selectivity Index (CC50/EC50) | Source |
| SARS-CoV-2 (Nsp13 Helicase) | A549-hACE2 | EC50 | 5.4 µM – 11.8 µM | > 3 (No observable cytotoxicity) | [4][5] |
| Plasmodium berghei (NK65) | Swiss Webster Mice | EC50 | < 500 nM | N/A (High in vivo survival) | [7] |
| Dopamine/Monoamine Uptake | In vitro synaptosomes | IC50 | Target-dependent | High target specificity | [3] |
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that experimental reproducibility hinges on self-validating assay designs. Below are the definitive, step-by-step methodologies for evaluating 3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride.
Protocol A: FRET-Based Nsp13 Helicase Unwinding Assay
Purpose: To quantify the allosteric inhibition of viral RNA unwinding. Causality: A Fluorescence Resonance Energy Transfer (FRET) assay is utilized because it provides real-time, kinetic data of DNA/RNA unwinding. The use of the hydrochloride salt ensures the compound remains in solution during the aqueous enzymatic reaction.
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Reagent Preparation: Dissolve 3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride in 100% DMSO to create a 10 mM stock. Dilute sequentially in assay buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl2, 0.01% Tween-20) to achieve final assay concentrations (0.1 µM to 50 µM), ensuring final DMSO concentration remains ≤ 1% to prevent solvent-induced protein denaturation.
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Substrate Annealing: Prepare the FRET substrate by annealing a Cy3-labeled reporter strand to a Black Hole Quencher (BHQ)-labeled capture strand. Heat to 95°C for 5 minutes and cool slowly to room temperature (1°C/min) to ensure proper duplex formation.
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Enzyme Incubation: In a 384-well black microplate, combine 10 nM purified SARS-CoV-2 Nsp13 helicase with the diluted compound. Validation Step: Include a DMSO-only vehicle control (maximum signal) and a no-enzyme control (minimum signal) to calculate the Z'-factor. A Z'-factor > 0.6 is required to validate the run.
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Reaction Initiation: Add 50 nM of the annealed FRET substrate and initiate the unwinding reaction by adding 2 mM ATP.
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Kinetic Readout: Monitor fluorescence (Excitation: 530 nm, Emission: 570 nm) continuously for 30 minutes at 30°C using a microplate reader. Calculate the initial velocity ( V0 ) of the unwinding reaction.
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Data Analysis: Plot V0 against the log of compound concentration to determine the IC50 using non-linear regression (four-parameter logistic equation).
Protocol B: In Vivo Antimalarial Efficacy (Peter's 4-Day Suppressive Test)
Purpose: To evaluate the systemic antimalarial properties of THIQ derivatives[7]. Causality: The 4-day continuous dosing schedule is required to achieve steady-state pharmacokinetics, accounting for the metabolic clearance of the THIQ core in a murine model.
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Infection: On Day 0, infect Swiss Webster mice intravenously with 1×107 red blood cells parasitized with Plasmodium berghei NK65 ANKA strain[7].
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Formulation: Formulate the compound in a vehicle of 0.5% hydroxypropyl methylcellulose (HPMC) and 0.1% Tween-80 to maintain suspension stability for oral gavage.
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Dosing: Administer the compound orally at a fixed dose of 50 mg/kg/day[7]. Validation Step: Treat a control group with the vehicle only, and a positive control group with Chloroquine (10 mg/kg).
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Administration Schedule: Dose the animals at 2, 24, 48, and 72 hours post-infection.
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Parasitemia Quantification: On Day 4, prepare Giemsa-stained thin blood smears from tail vein blood. Count parasitized erythrocytes against 1,000 total erythrocytes using light microscopy to determine the percentage of suppression relative to the vehicle control.
Diagram 2: High-throughput screening and validation workflow for THIQ derivatives.
References
- CAS号:85741-15-7 - 毕得医药 (Bidepharm)
- Source: Journal of Chemical Information and Modeling (ACS Publications)
- Discovery of Tetrahydroisoquinoline-Based SARS-CoV-2 Helicase Inhibitors with Iterative, Deep Learning-Enhanced Virtual Screening (PubMed/NIH)
- Source: PMC (NIH)
- Regioselective Lithiation and Electrophilic Quenching of N‐Boc‐3‐phenyltetrahydroisoquinoline Source: ResearchGate URL
- 1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid Applications in Drug Discovery Source: Benchchem URL
Sources
- 1. 3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | 85741-15-7 | Buy Now [molport.com]
- 2. CAS:85741-15-7, 3-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride-毕得医药 [bidepharm.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Tetrahydroisoquinoline-Based SARS-CoV-2 Helicase Inhibitors with Iterative, Deep Learning-Enhanced Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Oxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | 63586-82-3 | Benchchem [benchchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
